molecular formula C11H12ClN3O B1404650 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1443291-22-2

1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No.: B1404650
CAS No.: 1443291-22-2
M. Wt: 237.68 g/mol
InChI Key: PXWXFSDBNAYILL-UHFFFAOYSA-N
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Description

Historical Context of 1,2,3-Triazole Chemistry and Development

The exploration of 1,2,3-triazoles began in the early 20th century, with Otto Dimroth and Gustav Fester first synthesizing 1H-1,2,3-triazole in 1910 via the reaction of hydrazoic acid and acetylene. The discovery of the Huisgen 1,3-dipolar cycloaddition in the 1960s marked a pivotal advancement, enabling regioselective synthesis of 1,4- and 1,5-disubstituted triazoles. Sharpless’s development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in 2001 revolutionized triazole chemistry, offering high yields and mild reaction conditions. Subsequent innovations, such as ruthenium-catalyzed cycloadditions and the Banert cascade, expanded the synthetic toolkit for triazole derivatives.

The inherent stability of 1,2,3-triazoles—resistant to hydrolysis, oxidation, and enzymatic degradation—underpins their utility in pharmaceuticals. Early applications included antifungal agents like fluconazole, while recent advances have yielded compounds with anticancer, antimicrobial, and anti-inflammatory activities.

Significance of 4-Chlorophenyl and Ethanolic Substituents in Triazole Derivatives

The 4-chlorophenyl and ethanolic substituents in 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol confer distinct advantages:

4-Chlorophenyl Group

  • Electron-Withdrawing Effects : The chlorine atom enhances electrophilicity, improving binding affinity to biological targets.
  • Lipophilicity : The aromatic ring increases membrane permeability, critical for antimicrobial and anticancer applications.
  • Steric Influence : The para-substitution minimizes steric hindrance, favoring interactions with enzyme active sites.

Ethanolic Substituent

  • Hydrogen-Bonding Capacity : The hydroxyl group facilitates interactions with polar residues in proteins, enhancing target engagement.
  • Solubility Modulation : The ethanol moiety balances hydrophilicity, improving bioavailability.

Table 1: Comparative Effects of Substituents in Triazole Derivatives

Substituent Key Properties Biological Impact
4-Chlorophenyl Lipophilicity, electron withdrawal Enhanced antimicrobial activity
Ethanolic (-CH2CH2OH) Hydrogen bonding, solubility Improved pharmacokinetics

Position of the Target Compound Within the Broader Triazole Research Landscape

This compound occupies a niche in triazole research focused on hybrid molecules combining antimicrobial and anti-inflammatory properties. Similar derivatives, such as 5-amino-1,2,3-triazole-4-carboxamides, have demonstrated potent activity against Trypanosoma cruzi and ESKAPE pathogens. The compound’s structure aligns with trends in bioisosteric replacement, where triazoles mimic imidazoles or carboxylic acids to enhance drug stability.

Recent studies highlight its potential in metal ion chelation, with triazole derivatives showing 42–60% removal efficiency for Pb²⁺, Cd²⁺, and Fe³⁺, suggesting applications in environmental chemistry. Additionally, its synthetic flexibility enables modular design for structure-activity relationship (SAR) studies.

Theoretical Importance and Research Applications

Theoretical Insights

  • Aromaticity and Tautomerism : The 1,2,3-triazole core exhibits aromatic stabilization, with tautomeric equilibria influencing reactivity. Quantum mechanical studies reveal that the 2H-tautomer dominates in aqueous solutions, impacting molecular interactions.
  • Regioselectivity in Synthesis : Metal catalysts (Cu, Ru) dictate regioselectivity during cycloadditions, enabling precise control over substituent placement.

Research Applications

  • Antimicrobial Development : Derivatives with 4-chlorophenyl groups exhibit MIC values as low as 16 μg/mL against Staphylococcus aureus, with membrane-disruptive mechanisms.
  • Anti-Inflammatory Agents : Triazole-ethanol hybrids inhibit IL-6 and NO production, suggesting utility in treating inflammatory diseases.
  • Material Science : The compound’s stability and functional group diversity support its use in polymer coatings and catalytic systems.

Table 2: Synthetic Pathways for 1,2,3-Triazole Derivatives

Method Conditions Yield (%) Regioselectivity
CuAAC Cu(I), RT 85–95 1,4-disubstituted
Ru-Catalyzed Ru(II), 80°C 70–80 1,5-disubstituted
Banert Cascade Oxidative coupling, NO₂⁻ 60–75 N-functionalized

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]triazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7-8,16H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWXFSDBNAYILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Introduction of the 4-Chlorophenylmethyl Group: The 4-chlorophenylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the 4-chlorophenylmethyl group.

    Addition of the Ethan-1-ol Moiety: The ethan-1-ol group can be added through a reduction reaction, where a carbonyl group is reduced to an alcohol.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form a carbonyl group, such as an aldehyde or ketone.

    Reduction: The compound can be reduced to remove the triazole ring or to convert the ethan-1-ol moiety to an alkane.

    Substitution: The 4-chlorophenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Triazole derivatives, including this compound, are investigated for their antimicrobial, antifungal, and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Ethan-1-ol vs. Ketone or Ester Derivatives
  • 1-{1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one (): The ketone analog replaces the hydroxyl group with a carbonyl, eliminating hydrogen-bonding capacity. This modification reduces hydrophilicity and may alter metabolic pathways (e.g., resistance to oxidation).
  • (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-Isobutylphenyl)propanoate (): This ester derivative replaces ethanol with a propanoate group linked to an isobutylphenyl moiety. The ester enhances lipophilicity, likely improving membrane permeability. Such derivatives are explored as selective COX-2 inhibitors, suggesting pharmacological divergence from the ethanol-bearing parent compound .
Halogen Substitution: Chlorophenyl vs. Fluorophenyl
  • 1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol ():
    Fluorine substitution reduces steric bulk and electronegativity compared to chlorine. The smaller size of fluorine may enhance binding in sterically constrained active sites, while lower lipophilicity could improve aqueous solubility (Molecular Formula: C₁₁H₁₂FN₃O) .

Triazole Core Modifications

Fused Heterocyclic Systems
  • 3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine ():
    Fusion with an imidazo[1,2-a]pyridine ring introduces extended aromaticity, enhancing π-π stacking interactions. This structural feature correlates with high yields (92%) and potent activity as human constitutive androstane receptor agonists .
Quinoline-Modified Analogs
  • However, synthesis yields drop to 50%, possibly due to steric challenges during cycloaddition .

Biological Activity

1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C11H12ClN3OC_{11}H_{12}ClN_3O with a molecular weight of approximately 237.69 g/mol. It features a triazole ring substituted with a 4-chlorobenzyl group and an ethanol moiety. The presence of the triazole ring is crucial for its biological activity as it can participate in various interactions with biological molecules.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting essential biochemical pathways.
  • Cell Signaling Modulation : It can modulate signaling pathways by interacting with receptors, affecting processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : The triazole ring can disrupt the synthesis of vital cellular components in bacteria and fungi, leading to cell death.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate antimicrobial activity
Enterococcus faecalisEffective against Gram-positive bacteria
Candida albicansExhibited antifungal properties

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Triazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through several mechanisms:

  • Cell Cycle Arrest : Compounds similar to this compound have been reported to induce G2/M phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress, contributing to cancer cell death .

Case Studies

Recent studies have focused on the anticancer effects of triazole derivatives:

  • ZQL-4c Study :
    • Objective : Investigate anticancer activity against breast cancer.
    • Findings : ZQL-4c (a derivative) significantly inhibited cell proliferation and induced apoptosis through ROS production and suppression of the Notch-AKT signaling pathway .
  • Antimicrobial Testing :
    • Objective : Evaluate antimicrobial efficacy against common pathogens.
    • Findings : The compound displayed moderate activity against Staphylococcus aureus and Enterococcus faecalis, suggesting its potential as a therapeutic agent in treating infections .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. For example, reacting 4-chlorobenzyl azide with propargyl alcohol derivatives under Cu(I) catalysis yields the triazole core. Alternatively, benzylation of hydroxyl precursors (e.g., using 4-chlorobenzyl chloride with K₂CO₃ in ethanol under reflux) is effective .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substituent positions. Key signals include the ethanol group’s hydroxyl (~1.5–2.5 ppm) and the 4-chlorobenzyl aromatic protons (7.2–7.4 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. For example, intermolecular C–H···O interactions stabilize the lattice in similar triazole derivatives .

Q. How are cytotoxicity assays designed to evaluate its anticancer potential?

Use human cancer cell lines (e.g., A549 lung carcinoma) with MTT or SRB assays. Compare IC₅₀ values against standards like paeonol. For instance, structurally related triazoles showed IC₅₀ values of 45.1–78.9 µM, highlighting the impact of substituents (e.g., chloro vs. fluoro) .

Advanced Research Questions

Q. How to address crystallographic challenges (e.g., twinning or disorder) during refinement?

SHELXL’s TWIN and BASF commands manage twinning, while PART/ISOR restraints refine disordered moieties. For high-resolution data, anisotropic displacement parameters improve accuracy. Refer to SHELXL documentation for handling hydrogen bonding in ethanol-containing derivatives .

Q. What strategies guide structure-activity relationship (SAR) studies for triazole derivatives?

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity.
  • Side-chain optimization : Modify the ethanol group to phosphonates or esters for enhanced solubility or target binding. For example, phosphonate-functionalized triazoles showed improved antifungal activity .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Normalize protocols (e.g., cell passage number, incubation time).
  • Statistical validation : Use ANOVA to assess significance of IC₅₀ variations. For example, discrepancies in cytotoxicity between A549 and other cell lines may reflect tissue-specific uptake .

Q. What computational tools support docking studies for mechanistic insights?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding to targets like cytochrome P450 or tubulin. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Triazole derivatives often target fungal lanosterol 14α-demethylase, as seen in tebuconazole analogs .

Methodological Notes

  • Synthetic protocols : Include inert atmospheres for CuAAC to prevent Cu(II) oxidation .
  • Crystallography : Use PLATON to check for missed symmetry or solvent-accessible voids .
  • Biological assays : Pre-screen compounds for solubility in DMSO/PBS mixtures to avoid false negatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Reactant of Route 2
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1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

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